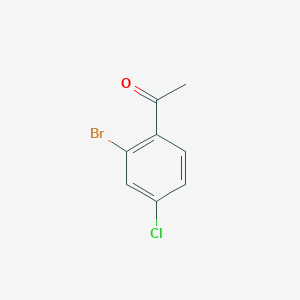

1-(2-Bromo-4-chlorophenyl)ethanone

货号 B1275179

:

825-40-1

分子量: 233.49 g/mol

InChI 键: URBATMJMOGHOCE-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US07888366B2

Procedure details

To a cooled (4° C.) and stirred solution of 2-bromo-4-chloroacetophenone (5.0 g, 21.41 mmol) and glacial acetic acid (2.8 mL, 49.25 mmol) in acetonitrile was added triethylamine (6.1 mL, 44.97 mmol). The reaction mixture was warmed to room temperature, than refluxed for 3 hours. The reaction mixture was extracted with ether, acetate, washed with 1N hydrochloric acid, brine, dried, and concentrated to yield 4.1 g of acetic acid 2-(4-chlorophenyl)-2-oxo-ethyl ester.

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][C:5]=1Br)=[O:3].[C:12]([OH:15])(=[O:14])[CH3:13].C(N(CC)CC)C>C(#N)C>[Cl:10][C:7]1[CH:8]=[CH:9][C:4]([C:2](=[O:3])[CH2:1][O:15][C:12](=[O:14])[CH3:13])=[CH:5][CH:6]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)C1=C(C=C(C=C1)Cl)Br

|

|

Name

|

|

|

Quantity

|

2.8 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Step Two

|

Name

|

|

|

Quantity

|

6.1 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

4 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was warmed to room temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

than refluxed for 3 hours

|

|

Duration

|

3 h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The reaction mixture was extracted with ether, acetate

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 1N hydrochloric acid, brine

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC=C(C=C1)C(COC(C)=O)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 4.1 g | |

| YIELD: CALCULATEDPERCENTYIELD | 90.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |